molecular formula C13H15BrO2 B1603395 1-(4-Bromophenyl)cyclohexanecarboxylic acid CAS No. 732308-80-4

1-(4-Bromophenyl)cyclohexanecarboxylic acid

Cat. No.: B1603395
CAS No.: 732308-80-4
M. Wt: 283.16 g/mol
InChI Key: JJVXUXDLDJORKK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclohexanecarboxylic acid, where a bromophenyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclohexanecarboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, influencing specific pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid
  • 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
  • 1-(4-Methylphenyl)cyclohexanecarboxylic acid

Uniqueness

1-(4-Bromophenyl)cyclohexanecarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific reactions such as nucleophilic substitution, making this compound valuable in synthetic chemistry.

Properties

IUPAC Name

1-(4-bromophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVXUXDLDJORKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588118
Record name 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732308-80-4
Record name 1-(4-Bromophenyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was obtained in a manner analogous to that for 1-Phenylcyclohexanecarboxylic acid (1/3) starting with (4-bromophenyl)acetic acid (4d), via tetrahydro-2H-pyran-2-yl 2-(4-bromophenyl)acetate (5d). The crude product 1/9 was chromatographed on silica gel with petroleum ether-dioxane-acetic acid (85:15:2) and petroleum ether-tert-butylmethyl ether-acetic acid (8:2:0.1) as eluents to give 1-(4-bromophenyl)cyclohexanecarboxylic acid (1/9) in 25% yield. 1H NMR (CDCl3, HMDSO) δ: 1.17-1.92 (8H, m); 2.28-2.59 (2H, m); 7.33 (2H, d, J=8.8 Hz); 7.47 (2H, d, J=8.8 Hz); 10.34 (1H, br s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrahydro-2H-pyran-2-yl 2-(4-bromophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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